(4-Prop-2-ynoxyphenyl)-pyrrolidin-1-ylmethanone
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Overview
Description
(4-Prop-2-ynoxyphenyl)-pyrrolidin-1-ylmethanone is an organic compound with a unique structure that combines a pyrrolidine ring with a phenyl group substituted with a prop-2-ynoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Prop-2-ynoxyphenyl)-pyrrolidin-1-ylmethanone typically involves the reaction of 4-(prop-2-yn-1-yloxy)benzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-Prop-2-ynoxyphenyl)-pyrrolidin-1-ylmethanone can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-ynoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is an alcohol derivative.
Substitution: The major products depend on the nucleophile used but can include various substituted phenyl derivatives.
Scientific Research Applications
(4-Prop-2-ynoxyphenyl)-pyrrolidin-1-ylmethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of (4-Prop-2-ynoxyphenyl)-pyrrolidin-1-ylmethanone is not well-documented. it is believed to interact with specific molecular targets, potentially inhibiting or activating certain biological pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- (4-Prop-2-ynoxyphenyl)methanamine
- (4-Prop-2-ynoxyphenyl)acetic acid
- (4-Prop-2-ynoxyphenyl)ethanol
Uniqueness
(4-Prop-2-ynoxyphenyl)-pyrrolidin-1-ylmethanone is unique due to the presence of both a pyrrolidine ring and a prop-2-ynoxy group on the phenyl ring. This combination imparts distinct chemical and biological properties that are not observed in similar compounds .
Properties
IUPAC Name |
(4-prop-2-ynoxyphenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-11-17-13-7-5-12(6-8-13)14(16)15-9-3-4-10-15/h1,5-8H,3-4,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKGFDSLLADICT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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